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Compound of Interest

Compound Name: Tris succinate

CAS No.: 84540-64-7

Cat. No.: B1622931 Get Quote

Executive Summary
While Tris-HCl is the ubiquitous workhorse of molecular biology, it is not a neutral spectator in

all biochemical environments. The presence of chloride ions (

) and the specific ionic mobility of the hydrochloride counter-ion can be deleterious to specific
enzymatic assays, particularly those involving dehydrogenases, or in electrophoretic
separations requiring specific native state preservation.

Tris Succinate (Tris(hydroxymethyl)aminomethane succinate) represents a specialized buffer

system where the weak base Tris is neutralized by the dicarboxylic succinic acid rather than a

strong mineral acid. This guide dissects the physicochemical principles, preparation protocols,

and critical applications of Tris Succinate, providing a roadmap for researchers to utilize this

system when standard buffers fail.

Part 1: Physicochemical Fundamentals
The Chemistry of the System
The Tris-Succinate buffer system relies on the equilibrium between Tris base and Succinic acid.

Unlike Tris-HCl, where a strong acid fully dissociates, this system involves a weak base and a

weak dicarboxylic acid.
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(at 25°C). Effective buffering range: pH 7.0 – 9.0.[1][2]

Succinic Acid (Acid): A dicarboxylic acid with two dissociation constants:

In a typical biological buffer (pH 7.0–8.5), the succinic acid is fully dissociated into the succinate

dianion (

), serving as the counter-ion to the protonated Tris (

).

The "Chloride-Free" Advantage
The primary motivation for selecting Tris Succinate over Tris-HCl is the elimination of chloride

ions.

Enzymatic Inhibition: High concentrations of

can inhibit specific enzymes, particularly kinases and certain dehydrogenases.

Ionic Strength & Mobility: The succinate dianion is larger and has different mobility

characteristics than the small, highly mobile chloride ion. This alters the conductivity of the

solution, which is critical in electrophoretic applications (e.g., isotachophoresis or native

PAGE).

Temperature Sensitivity (The Tris Factor)
It is imperative to note that replacing HCl with Succinic acid does not eliminate the temperature

sensitivity of the Tris moiety.

: Tris exhibits a temperature coefficient of approximately -0.028 pH units per °C.

Implication: A Tris Succinate buffer prepared at pH 7.5 at 25°C will shift to approximately pH

8.1 at 4°C.

Part 2: Visualizing the Equilibrium
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The following diagram illustrates the chemical interplay and the dissociation steps involved in

the Tris-Succinate system.

Figure 1: Chemical equilibrium of the Tris-Succinate buffer system. Note that at physiological pH,
Succinate acts primarily as a stable counter-ion while Tris provides the buffering capacity.
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Part 3: Preparation Protocol (Self-Validating)
Standard: 0.1 M Tris-Succinate, pH 7.5 (at 25°C). Principle: Do not use pre-set tables. Titrate

the base with the acid to achieve the exact ionic balance required for your specific temperature.

Reagents
Tris Base (Ultra Pure): MW 121.14 g/mol .

Succinic Acid (Free Acid): MW 118.09 g/mol .

Deionized Water (18.2 MΩ·cm).

Step-by-Step Workflow
Calculation:

Target Volume: 1 Liter.

Target Molarity (Tris): 0.1 M.

Mass Tris Base =
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.

Dissolution:

Dissolve 12.114 g of Tris Base in approx. 800 mL of deionized water.

Note: The pH will be highly alkaline (~10.5).

Titration (The Critical Step):

Prepare a 1 M Succinic Acid stock solution (dissolve 11.8 g in 100 mL water).

Place the Tris solution on a magnetic stirrer with a calibrated pH probe.

Temperature Check: Ensure the solution is at 25°C (or your target working temperature).

Slowly add the Succinic Acid stock until the pH reaches 7.5.

Why this way? This ensures the exact ratio of base to acid is achieved for that specific pH,

accounting for any hydration differences in the raw materials.

Finalization:

Top up to 1 Liter with deionized water.[3]

Filter sterilize (0.22 µm) to prevent microbial growth (Succinate is a carbon source for

bacteria).

Experimental Workflow Diagram
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Figure 2: Self-validating preparation workflow for Tris-Succinate buffer.
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Part 4: Applications & Comparative Data
Enzymology: Dehydrogenases
Tris Succinate is often the buffer of choice for Succinate Dehydrogenase (SDH)

histochemistry and assays.

Mechanism: In SDH assays, succinate serves a dual role: it is the substrate for the enzyme

and the counter-ion for the buffer.

Conflict: Using Tris-HCl in SDH assays introduces chloride, which can inhibit the coupled

electron transport chain components often utilized in colorimetric detection (e.g., Tetrazolium

salts).
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Electrophoresis (Native PAGE)
In native polyacrylamide gel electrophoresis (PAGE), the goal is to separate proteins based on

charge-to-mass ratio without denaturing them.[4]

Tris-Succinate vs. Tris-Glycine: Tris-Succinate provides a different stacking limit. It is

particularly useful when the protein of interest is unstable in the presence of glycine or

requires a specific ionic strength to maintain quaternary structure.

Data Comparison: Tris-HCl vs. Tris-Succinate
Feature Tris-HCl Tris-Succinate

Buffering Ion
Tris (

)

Tris (

)

Counter-Ion
Chloride (

)

Succinate (

)

Ionic Mobility High (Cl- is fast) Lower (Succinate is bulky)

Enzyme Compatibility General Purpose Specialized (Dehydrogenases)

Microbial Stability High (Resistant) Low (Succinate is a nutrient)

Conductivity High Moderate

Part 5: Scientific Integrity - Limitations &
Troubleshooting
The "Metabolic Interference" Risk
While removing chloride helps some enzymes, adding succinate can interfere with others.

Krebs Cycle: Succinate is a potent intermediate. If your assay involves mitochondrial lysates

or whole cells, the succinate in the buffer will drive mitochondrial respiration (Complex II),

potentially skewing oxygen consumption rates or ATP production data.
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Recommendation: Do not use Tris Succinate for metabolic flux assays unless succinate

saturation is the intended experimental variable.

Tris-Aldehyde Reaction
Tris is a primary amine. It can form Schiff bases with aldehydes.

Risk: If your substrate is an aldehyde (e.g., in certain aldehyde dehydrogenase assays), Tris

can chemically react with the substrate, reducing its effective concentration and causing

apparent inhibition [1].

Solution: In these specific cases, a non-amine buffer like Phosphate or HEPES is preferred

over any Tris-based system.

pH Electrode Incompatibility
Tris can clog single-junction pH electrodes containing Ag/AgCl references due to Ag-Tris

complex formation.

Protocol Requirement: Always use a double-junction electrode or a calomel electrode when

measuring Tris-based buffers to ensure accuracy and prolong probe life.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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